molecular formula C16H18FN5O4S B2363550 4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 2034599-81-8

4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide

Katalognummer: B2363550
CAS-Nummer: 2034599-81-8
Molekulargewicht: 395.41
InChI-Schlüssel: DAQFBSQJNAGYOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 6. A methylene linker connects this heterocycle to a 3-fluorobenzenesulfonamide group, which is further substituted with an ethoxy group at position 7.

Eigenschaften

IUPAC Name

4-ethoxy-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O4S/c1-3-25-13-6-5-11(9-12(13)17)27(23,24)19-10-14-20-21-15-16(26-4-2)18-7-8-22(14)15/h5-9,19H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQFBSQJNAGYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CN=C3OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5O3SC_{16}H_{19}N_{5}O_{3}S with a molecular weight of approximately 365.41 g/mol. It contains several functional groups that contribute to its biological activity, including an ethoxy group and a sulfonamide moiety.

PropertyValue
Molecular FormulaC16H19N5O3SC_{16}H_{19}N_{5}O_{3}S
Molecular Weight365.41 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects.

Additionally, the presence of the triazole ring may enhance the compound's ability to interact with various enzymes or receptors involved in cancer pathways or inflammatory responses. Triazoles have been reported to exhibit anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Biological Activity Studies

Anticancer Activity : A study conducted on various triazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines. For instance, derivatives showed IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, indicating potential efficacy in cancer treatment .

Antimicrobial Activity : The sulfonamide component has been associated with broad-spectrum antimicrobial activity. In vitro studies have shown that compounds containing sulfonamide groups can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Case Study on Anticancer Activity : A derivative of the compound was tested in a xenograft model of gastric carcinoma (GTL-16). The results indicated complete tumor stasis following oral administration at specific dosages. The study highlighted the compound's favorable pharmacokinetic profile and potential for further clinical development .
  • Case Study on Antimicrobial Efficacy : In a comparative study involving various sulfonamide derivatives, the compound exhibited superior antibacterial activity against resistant strains of bacteria when tested alongside standard antibiotics such as ciprofloxacin and ampicillin. The results suggest that this compound could be a candidate for developing new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of the target compound with analogs from the provided evidence:

Compound Core Heterocycle Substituents Key Functional Groups Potential Applications
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine 8-ethoxy, 3-fluorobenzenesulfonamide (4-ethoxy) Sulfonamide, ethoxy, fluorine Enzyme inhibition, kinase targeting
8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine [1,2,4]Triazolo[4,3-a]pyrazine 2-fluoro-4-nitrophenoxy Nitro, fluoro-phenoxy Intermediate for bioactive molecules
8-amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide [1,2,4]Triazolo[1,5-a]pyrazine 8-amino, furan-2-yl, 4-hydroxyphenethyl carboxamide Amino, hydroxyphenethyl, carboxamide Anticancer or antimicrobial agents
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine 4-amino, fluorophenyl-chromenone, N-methylbenzenesulfonamide Sulfonamide, amino, fluorine, chromenone Kinase inhibitors, anticancer therapy
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 4-ethoxyphenyl acetamide, 3-methyl Acetamide, ethoxy, methyl Neuroprotective or anti-inflammatory

Key Observations

Core Heterocycle Differences :

  • The target compound’s [1,2,4]triazolo[4,3-a]pyrazine core differs from analogs like pyrazolo[3,4-d]pyrimidine or triazolopyridazine , which may alter electronic properties and binding affinity.
  • Triazolopyrazines generally exhibit planar structures conducive to π-π stacking in enzyme active sites, while pyridazine derivatives may offer distinct steric profiles.

Substituent Impact: Ethoxy vs. Nitro/Amino Groups: The ethoxy groups in the target compound enhance lipophilicity compared to the electron-withdrawing nitro group in or the hydrogen-bonding amino group in . This could improve membrane permeability but reduce solubility. Fluorine Positioning: The 3-fluoro substitution on the benzenesulfonamide may increase metabolic stability compared to non-fluorinated analogs, similar to fluorinated chromenones in .

Functional Group Relevance: Sulfonamide Moieties: Present in both the target compound and , sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase, kinases) via hydrogen bonding with active-site residues.

Vorbereitungsmethoden

Preparation of 8-Ethoxy-Triazolo[4,3-a]Pyrazine-3-Carbaldehyde

The triazolopyrazine scaffold is constructed through a cyclocondensation reaction, as demonstrated in. Ethyl 1-phenyl-5-oxo-1,2,4-triazole-3-carboxylate is reacted with 2-bromo-1-(4-ethoxyphenyl)ethan-1-one under basic conditions (K₂CO₃, DMF/MeCN) to form an intermediate, which undergoes cyclization with ammonium acetate at 140°C (Scheme 1). The 8-position ethoxy group is introduced via nucleophilic substitution of a chlorinated precursor with sodium ethoxide.

Key Reaction Conditions :

  • Cyclization: NH₄OAc, 140°C, sealed tube.
  • Ethoxylation: NaOEt, EtOH, reflux (yield: 72–78%).

Reduction to 3-Hydroxymethyl Derivative

The aldehyde group at position 3 is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol at 0°C. This intermediate is critical for subsequent functionalization.

Analytical Data :

  • IR : Loss of C=O stretch (1720 cm⁻¹), appearance of O–H stretch (3400 cm⁻¹).
  • ¹H NMR (CDCl₃) : δ 4.65 (s, 2H, CH₂OH), 1.42 (t, J = 7.0 Hz, 6H, OCH₂CH₃).

Conversion to 3-Bromomethyl Intermediate

The hydroxymethyl group is brominated using phosphorus tribromide (PBr₃) in dichloromethane at 0°C. This step generates a reactive site for coupling with the sulfonamide.

Optimization Note : Excess PBr₃ (2.2 eq.) ensures complete conversion, avoiding di-brominated byproducts.

Synthesis of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride

Sulfonation of 4-Ethoxy-3-Fluoroaniline

4-Ethoxy-3-fluoroaniline is sulfonated using chlorosulfonic acid (ClSO₃H) at 0°C, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Critical Parameters :

  • Temperature control (<5°C) prevents over-sulfonation.
  • Yield : 68% after purification by recrystallization (hexane/EtOAc).

Spectroscopic Confirmation :

  • ¹³C NMR (DMSO-d₆) : δ 152.1 (C-SO₂), 148.9 (C-OEt), 115.4 (C-F).

Coupling of Fragments via Sulfonamide Bond Formation

Reaction of 3-Bromomethyltriazolopyrazine with 4-Ethoxy-3-Fluorobenzenesulfonamide

The bromomethyltriazolopyrazine is reacted with the sulfonamide in anhydrous THF under reflux with K₂CO₃ as a base (Scheme 2). This SN2 displacement yields the target compound after 12 hours.

Reaction Optimization :

  • Molar Ratio : 1:1.2 (bromide:sulfonamide) to minimize unreacted starting material.
  • Workup : Column chromatography (SiO₂, EtOAc/hexane 3:7) removes residual sulfonamide.

Characterization Data :

  • HRMS (ESI+) : m/z calc. for C₂₁H₂₂FN₅O₄S [M+H]⁺: 484.1402; found: 484.1398.
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazolopyrazine-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂N), 4.12 (q, J = 7.0 Hz, 4H, OCH₂CH₃), 1.38 (t, J = 7.0 Hz, 6H, OCH₂CH₃).

Alternative Synthetic Routes and Comparative Analysis

Multicomponent Approach for Triazolopyrazine Core

A one-pot three-component reaction (5-amino-1-phenyl-1H-1,2,4-triazole, aldehyde, and ethyl acetoacetate) was explored but yielded regioisomeric byproducts, as reported in. This method proved unsuitable due to the inability to control ethoxy group placement.

Direct Sulfonylation of Aminomethyltriazolopyrazine

Attempts to react 3-aminomethyltriazolopyrazine directly with 4-ethoxy-3-fluorobenzenesulfonyl chloride in pyridine resulted in low yields (<30%), attributed to steric hindrance from the ethoxy groups.

Scalability and Process Considerations

Key Challenges

  • Purification : The final product’s polarity necessitates gradient elution chromatography, increasing process costs.
  • Moisture Sensitivity : The bromomethyl intermediate hydrolyzes readily, requiring anhydrous conditions during coupling.

Proposed Improvements

  • Catalytic Methods : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the SN2 displacement.
  • Flow Chemistry : Continuous flow systems for sulfonation and coupling steps to enhance reproducibility.

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

Methodological Answer:
The synthesis of this triazolo-pyrazine sulfonamide derivative requires strategic planning due to its fused heterocyclic core and multiple substituents (ethoxy, fluoro, sulfonamide). Key steps include:

  • Heterocyclization: Use diethyl oxalate in THF to form the triazolo-pyrazine scaffold, followed by sulfonamide coupling via sulfonyl hydrazides .
  • Fluorination and Ethoxy Substitution: Optimize fluorination at the benzenesulfonamide moiety using trifluoroethyl acetate in dioxane, ensuring regioselectivity to avoid side products .
  • Purification: Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates, validated by TLC .

Advanced: How can reaction conditions (solvent, temperature) be optimized to improve yield in sulfonamide coupling?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or dioxane) enhance nucleophilic displacement during sulfonamide formation. For example, dioxane at 80°C improves reaction kinetics without degrading sensitive substituents .
  • Catalytic Bases: Use triethylamine (2 eq.) to neutralize HCl byproducts and stabilize intermediates, increasing yields by ~20% compared to non-catalytic conditions .
  • Temperature Control: Maintain reflux conditions (110–120°C) for cyclization steps, but avoid exceeding 130°C to prevent decomposition of the ethoxy group .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR resolve substituent positions (e.g., ethoxy CH2_2 signals at δ 1.2–1.4 ppm and sulfonamide NH at δ 8.5–9.0 ppm). 19^{19}F NMR confirms fluorobenzene substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected at m/z ~463) and detect impurities via isotopic patterns .
  • HPLC-PDA: Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and monitor degradation under stress conditions (e.g., pH 2–9) .

Advanced: How can researchers resolve contradictions between computational solubility predictions and experimental solubility data?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (high), aqueous buffers (pH-dependent), and ethanol (moderate). Note discrepancies due to crystal packing effects, which computational models often overlook .
  • Co-solvency Approaches: For in vitro assays, use 10% DMSO in PBS to maintain solubility without denaturing proteins .
  • Thermodynamic Analysis: Perform differential scanning calorimetry (DSC) to identify polymorphic forms that alter solubility profiles .

Basic: What biological assays are recommended for initial pharmacological profiling?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., JAK2, EGFR) due to the triazolo-pyrazine core’s ATP-binding pocket affinity. Use fluorescence polarization assays at 10 µM .
  • Cytotoxicity: Test in HEK293 and HepG2 cells (48-hour MTT assay) to rule out non-specific toxicity (IC50 > 50 µM desirable) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to estimate half-life (t1/2 > 30 min preferred) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens (Cl, Br) at the benzenesulfonamide para-position to enhance hydrophobic interactions. Compare IC50 values across kinase panels .
  • Molecular Docking: Use AutoDock Vina to model interactions with off-targets (e.g., PDE4 vs. JAK2). Prioritize modifications reducing ΔG binding to non-target proteins .
  • Pharmacophore Mapping: Identify critical H-bond donors (sulfonamide NH) and acceptors (triazole N) using Schrödinger’s Phase. Validate with alanine scanning mutagenesis .

Basic: What are common pitfalls in interpreting spectral data for this compound?

Methodological Answer:

  • Overlapping Signals: In 1^1H NMR, ethoxy CH2_2 groups (δ 1.2–1.4 ppm) may overlap with aliphatic impurities. Use DEPT-135 to distinguish CH2_2 from CH3_3 groups .
  • Mass Fragmentation: The sulfonamide moiety often cleaves during ESI-MS, producing [M-SO2NH2]+ ions. Confirm with MS/MS and compare to synthetic intermediates .
  • Fluorine Artifacts: 19^{19}F NMR may show splitting due to scalar coupling (e.g., 3JFF ~12 Hz). Simulate spectra with ACD/Labs to avoid misassignment .

Advanced: How can researchers address low reproducibility in biological activity across assay platforms?

Methodological Answer:

  • Assay Standardization: Pre-treat cells with 0.5% FBS for 24 hours to minimize growth factor variability in kinase inhibition assays .
  • Redox Interference: Add 1 mM DTT to counteract false positives from thiol-reactive impurities in sulfonamide derivatives .
  • Orthogonal Validation: Confirm hits using SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independent of enzymatic activity .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the fluorobenzene moiety .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group, which reduces potency by >50% after 6 months at RT .
  • Lyophilization: For aqueous formulations, lyophilize with 5% trehalose to maintain stability during freeze-thaw cycles .

Advanced: How can metabolic pathways be elucidated to mitigate rapid clearance in vivo?

Methodological Answer:

  • Metabolite ID: Incubate with CYP3A4/2D6 isoforms and analyze via LC-QTOF-MS. Major Phase I metabolites often result from ethoxy O-dealkylation or sulfonamide oxidation .
  • Deuterium Labeling: Synthesize deuterated analogs (e.g., CD2CH2O- at ethoxy groups) to block metabolic hot spots and extend half-life .
  • Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate to enhance permeability, with enzymatic cleavage in target tissues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.